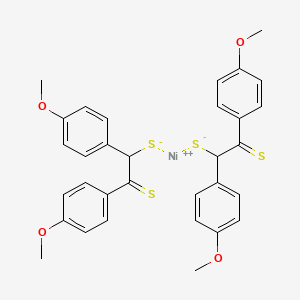
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II): is a coordination compound with the molecular formula C₃₂H₂₈NiO₄S₄ and a molecular weight of 663.51 g/mol . This compound is known for its unique structure, which includes nickel(II) coordinated with two dithiobenzil ligands that are substituted with methoxy groups. It appears as a black powder or crystal and is sensitive to light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) typically involves the reaction of nickel(II) salts with dithiobenzil ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as ethanol or methanol. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure consistent quality and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure and properties.
Reduction: Reduction reactions can alter the oxidation state of nickel, affecting the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other coordinating ligands like phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species .
Applications De Recherche Scientifique
Chemistry: Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) is used in the study of coordination chemistry and catalysis. Its unique structure and reactivity make it a valuable model compound for understanding metal-ligand interactions .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential as a therapeutic agent or diagnostic tool is being explored due to its ability to interact with biological molecules .
Industry: In industry, Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) is used in the development of advanced materials, including magnetic materials and near-infrared absorption materials. Its properties are leveraged to create materials with specific electronic and optical characteristics .
Mécanisme D'action
The mechanism by which Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) exerts its effects involves its interaction with molecular targets through coordination bonds. The nickel center can participate in redox reactions, altering the electronic environment of the compound. This interaction can influence various pathways, including catalytic cycles and electron transfer processes .
Comparaison Avec Des Composés Similaires
Bis[1,2-bis(4-methoxyphenyl)-1,2-ethenedithiolato]nickel(II): This compound is structurally similar but may have different substituents on the ligands.
Nickel(II) dithiocarbamate complexes: These compounds also feature nickel coordinated with sulfur-containing ligands but differ in their ligand structures and properties.
Uniqueness: Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) is unique due to its specific ligand substitution with methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other nickel(II) complexes and valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C32H30NiO4S4 |
|---|---|
Poids moléculaire |
665.5 g/mol |
Nom IUPAC |
1,2-bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) |
InChI |
InChI=1S/2C16H16O2S2.Ni/c2*1-17-13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(18-2)10-6-12;/h2*3-10,15,19H,1-2H3;/q;;+2/p-2 |
Clé InChI |
XNAJMHZERNQDFD-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)

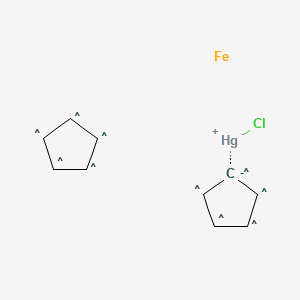
![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
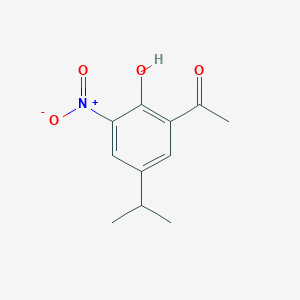
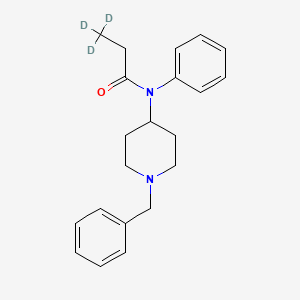


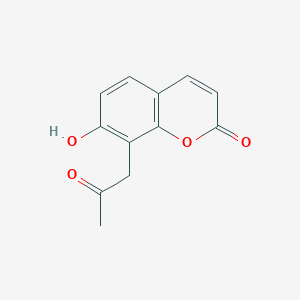


![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)
